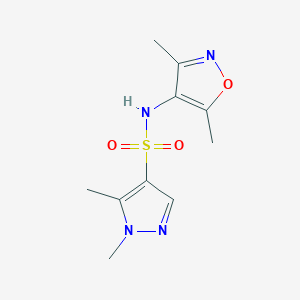![molecular formula C16H11Cl3FN3O2S B4366490 2,5-dichloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4366490.png)
2,5-dichloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide
Overview
Description
2,5-dichloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide, also known as PF-06282999, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been shown to have potential in the treatment of cancer, inflammation, and autoimmune diseases.
Mechanism of Action
2,5-dichloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide is a selective inhibitor of the protein kinase enzyme, IRAK4. IRAK4 is a key mediator of inflammatory signaling pathways and is involved in the activation of the immune system. By inhibiting IRAK4, 2,5-dichloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide reduces the production of pro-inflammatory cytokines, which are responsible for the symptoms of inflammation and autoimmune diseases. In addition, 2,5-dichloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has been shown to induce apoptosis in cancer cells by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
2,5-dichloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α. In addition, 2,5-dichloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth. This compound has also been shown to reduce the severity of symptoms in animal models of inflammatory bowel disease and rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
2,5-dichloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has several advantages for lab experiments. This compound has been shown to be highly selective for IRAK4, which reduces the risk of off-target effects. In addition, 2,5-dichloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has been optimized for high yield and purity, which makes it suitable for large-scale experiments. However, one limitation of 2,5-dichloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2,5-dichloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide. One area of interest is the development of new formulations of this compound that improve its solubility and bioavailability. Another area of interest is the investigation of the potential of 2,5-dichloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide in combination with other therapies, such as chemotherapy and immunotherapy. In addition, further studies are needed to determine the safety and efficacy of 2,5-dichloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide in clinical trials.
Scientific Research Applications
2,5-dichloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has been extensively studied for its potential in the treatment of cancer, inflammation, and autoimmune diseases. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2,5-dichloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has also been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis. In addition, this compound has been shown to have potential in the treatment of autoimmune diseases, such as multiple sclerosis.
properties
IUPAC Name |
2,5-dichloro-N-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3FN3O2S/c17-11-2-4-14(18)16(5-11)26(24,25)22-13-7-21-23(9-13)8-10-1-3-12(20)6-15(10)19/h1-7,9,22H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWCNZWVZGOVQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=C(C=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4366410.png)
![4-methyl-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide](/img/structure/B4366418.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4366430.png)
![4-methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366432.png)

![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B4366441.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B4366445.png)
![2-[(4-amino-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4366457.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4366460.png)
![2-[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4366466.png)
![2,5-dichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4366475.png)
![5-methyl-2-[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4366479.png)
![2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4366487.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzenesulfonamide](/img/structure/B4366513.png)